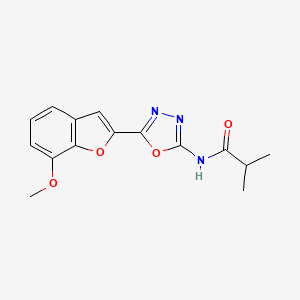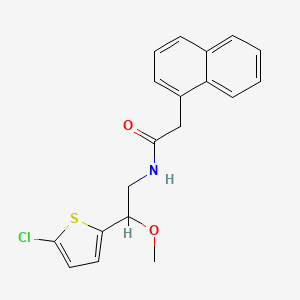
N,N,N',N'-tetrakis(3-methylbutyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide is a chemical compound with the molecular formula C23H46N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide consists of 23 carbon atoms, 46 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a structure data file (SDF/MOL File), which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
N,N,N’,N’-tetrakis(3-methylbutyl)propanediamide has a molecular weight of 382.62 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N,N',N'-tetrakis(3-methylbutyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O2/c1-18(2)9-13-24(14-10-19(3)4)22(26)17-23(27)25(15-11-20(5)6)16-12-21(7)8/h18-21H,9-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOYIPDHCLBGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)CC(=O)N(CCC(C)C)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetrakis(3-methylbutyl)propanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)
![(4-Butoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2512898.png)
![Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
